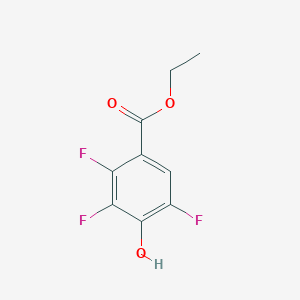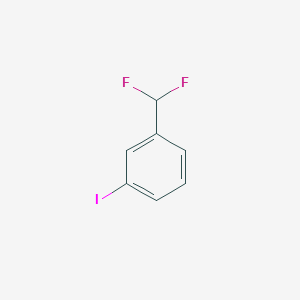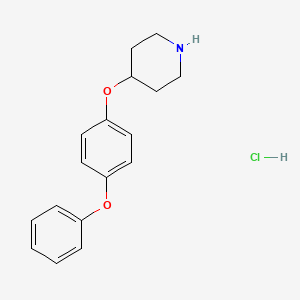
4-(4-Phenoxyphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(4-Phenoxyphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 942194-86-7 . It has a molecular weight of 305.8 .
Molecular Structure Analysis
The molecular formula of 4-(4-Phenoxyphenoxy)piperidine hydrochloride is C17H20ClNO2 . The InChI code is 1S/C17H19NO2.ClH/c1-2-4-14 (5-3-1)19-15-6-8-16 (9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Phenoxyphenoxy)piperidine hydrochloride include a molecular weight of 305.8 and a molecular formula of C17H20ClNO2 .Applications De Recherche Scientifique
Piperidine Derivatives in Drug Development
Selective Serotonin Reuptake Inhibitors (SSRIs) : Piperidine derivatives, such as Paroxetine hydrochloride, a phenylpiperidine derivative, are noted for their role as selective serotonin reuptake inhibitors (SSRIs), indicating their applications in treating depression, anxiety disorders, and related conditions (Germann et al., 2013).
Crystal Structure Analysis : The structural analysis of 4-Piperidinecarboxylic acid hydrochloride provides insights into its molecular conformation and potential interactions, which is crucial for the development of pharmaceuticals and understanding their mechanisms of action (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Fibrates with Piperidine Moiety : New fibrates containing piperidine and other moieties have been synthesized and shown to exhibit superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to existing drugs, suggesting applications in treating metabolic disorders (Komoto et al., 2000).
Piperidine Derivatives in Biological Activities
Anticancer Properties : Certain piperidine derivatives have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects, with some showing potential as lead molecules for anticancer drug development (Yamali et al., 2016).
Synthesis and Structural Characterization : The synthesis and structural characterization of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride highlights its potential biological activity and application in cellular growth inhibition, particularly in anti-leukemia research (Wang et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The safety information for 4-(4-Phenoxyphenoxy)piperidine hydrochloride itself is not available in the search results.
Propriétés
IUPAC Name |
4-(4-phenoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQHNIBTACYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



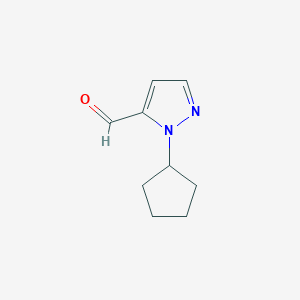
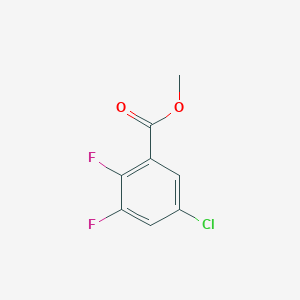


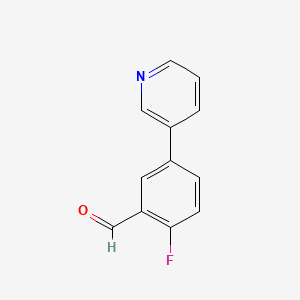


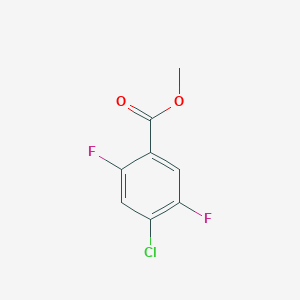
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
